molecular formula C16H16N6O2 B2615157 N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide CAS No. 1351630-66-4

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Cat. No.: B2615157
CAS No.: 1351630-66-4
M. Wt: 324.344
InChI Key: JDTRPDVQQDNBFT-UHFFFAOYSA-N
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Description

“N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a core component of many important biological molecules, including histidine and the purine bases adenine and guanine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring is a key structural feature, and the compound also appears to contain a pyridazine ring and a picolinamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, which is known to participate in a variety of chemical reactions. Other functional groups in the molecule would also contribute to its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in polar solvents .

Scientific Research Applications

Ethylene Biosynthesis Inhibition

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide and its derivatives have shown potential as inhibitors of ethylene biosynthesis in plant cells, a key process affecting the ripening of fruits and the senescence of flowers. By inhibiting the 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), these compounds could help decrease postharvest loss, suggesting their application in agriculture to prolong the shelf life of perishable goods (Sun et al., 2017).

Antituberculosis Activity

Research into derivatives of this compound has explored their utility in combating tuberculosis. A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity, highlighting the potential of these compounds in developing new antimycobacterial agents (Jadhav et al., 2016).

Metal Binding Interactions

Studies on mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide (pmpa) have revealed significant insights into electronic and bonding properties, with potential implications in metalloprotein interactions and the development of new metal-based drugs. These findings contribute to our understanding of how such complexes can be leveraged in biochemical and pharmacological research (Wu & Su, 1997).

Organic Synthesis Applications

The compound and its derivatives serve as crucial intermediates in the synthesis of various organic compounds, including heterocyclic compounds like imidazoles and pyridines, which are of significant interest due to their wide range of biological activities. This versatility underscores the importance of such compounds in medicinal chemistry and drug design (Fulwa & Manivannan, 2012).

Antioxidant Capacity and Corrosion Inhibition

Further research has investigated the antioxidant capacity of derivatives, as well as their application in corrosion inhibition, indicating their potential in material science and as additives in industrial processes to protect metals from corrosion. This dual function highlights the compound's utility beyond the pharmaceutical domain, offering benefits in materials engineering and preservation (Cruz et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing an imidazole ring work by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. Given the biological importance of imidazole-containing compounds, it could be of interest in the development of new drugs .

Properties

IUPAC Name

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-12-17-8-10-21(12)14-5-6-15(23)22(20-14)11-9-19-16(24)13-4-2-3-7-18-13/h2-8,10H,9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTRPDVQQDNBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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